3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
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Overview
Description
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a chemical compound with the molecular formula C₉H₁₀N₂S and a molecular weight of 178.25 g/mol . It is known for its applications in proteomics research and other scientific fields . The compound features a benzothiazole ring system substituted with two methyl groups and an imine functional group.
Preparation Methods
The synthesis of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 3,6-dimethyl-2-aminobenzothiazole with suitable reagents to form the desired imine compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the cyclization process.
Chemical Reactions Analysis
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,6-Dimethyl-3H-benzothiazol-2-ylideneamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s imine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine include:
2-Aminobenzothiazole: Lacks the methyl substitutions and imine group, leading to different reactivity and applications.
3-Methylbenzothiazole:
Benzothiazole: The parent compound without any substitutions, serving as a fundamental structure for various derivatives.
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3,6-dimethyl-1,3-benzothiazol-2-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMACKGVXHRBIPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N)S2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365924 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52853-54-0 |
Source
|
Record name | 3,6-Dimethyl-1,3-benzothiazol-2(3H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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